4,4-Difluoroadamantane-1-carboxylic acid
CAS No.: 438017-43-7
Cat. No.: VC2807888
Molecular Formula: C11H14F2O2
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438017-43-7 |
|---|---|
| Molecular Formula | C11H14F2O2 |
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 4,4-difluoroadamantane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) |
| Standard InChI Key | STPITGHNDOOTFQ-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O |
| Canonical SMILES | C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O |
Introduction
Chemical Identity and Physical Properties
4,4-Difluoroadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure and remarkable stability. This particular derivative features two fluorine atoms at the 4,4-positions of the adamantane core, along with a carboxylic acid functional group at the 1-position. The presence of these fluorine atoms significantly enhances the compound's chemical properties, including lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.
The fundamental chemical characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 438017-43-7 |
| Molecular Formula | C11H14F2O2 |
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 4,4-difluoroadamantane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) |
| Standard InChIKey | STPITGHNDOOTFQ-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O |
The compound exists as a solid at room temperature and exhibits characteristics typical of carboxylic acids, including acidity and the ability to form salts and esters. The adamantane core provides exceptional structural rigidity and thermal stability, while the fluorine atoms enhance the compound's lipophilicity and resistance to metabolic degradation.
Synthesis and Preparation Methods
The synthesis of 4,4-Difluoroadamantane-1-carboxylic acid typically involves multiple steps, beginning with modifications to the adamantane core structure. While specific synthetic routes may vary depending on laboratory capabilities and desired outcomes, several key approaches have been documented in the literature.
General Synthetic Approach
The synthesis generally begins with the adamantane core, which undergoes a series of transformations including functionalization at specific positions, followed by fluorination and carboxylation steps. The synthetic challenge lies in achieving regioselective modifications of the highly symmetric adamantane structure.
Key Synthetic Steps
A typical synthesis pathway involves:
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Formation of the adamantane core structure through appropriate chemical reactions
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Selective functionalization at the desired positions
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Introduction of fluorine atoms at the 4,4-positions using appropriate fluorinating agents
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Incorporation or modification of the carboxylic acid group at the 1-position
The precise reaction conditions, including temperature, pressure, catalysts, and solvents, are critical to achieving high yields and purity of the final product. The selective fluorination steps often require specialized reagents and carefully controlled conditions to ensure proper substitution patterns.
Purification and Characterization
Following synthesis, the compound typically undergoes purification procedures such as recrystallization or chromatography. Characterization is commonly performed using spectroscopic techniques including Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy, which confirm the structural integrity and purity of the synthesized material.
Chemical Reactivity
The chemical behavior of 4,4-Difluoroadamantane-1-carboxylic acid is primarily dictated by the carboxylic acid functional group and the influence of the fluorine substituents. This unique combination results in distinctive reactivity patterns that differentiate it from non-fluorinated analogues.
Carboxylic Acid Reactivity
As with most carboxylic acids, 4,4-Difluoroadamantane-1-carboxylic acid can undergo various transformations including:
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Esterification reactions with alcohols to form corresponding esters
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Formation of acid halides through reactions with thionyl chloride or similar reagents
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Reduction to primary alcohols using appropriate reducing agents
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Decarboxylation under specific conditions, particularly relevant in photocatalytic reactions as suggested in research contexts
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Salt formation with bases, producing carboxylate salts with enhanced water solubility
Influence of Fluorine Substituents
The two fluorine atoms at the 4,4-positions significantly modify the electronic properties of the adamantane core and consequently affect the reactivity of the molecule as a whole. Key effects include:
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Increased acidity of the carboxylic acid group due to the electron-withdrawing nature of fluorine
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Enhanced stability against metabolic oxidation at the fluorinated positions
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Altered hydrogen bonding characteristics affecting intermolecular interactions
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Modified lipophilicity influencing solubility profiles and membrane permeability
These distinctive reactivity patterns make 4,4-Difluoroadamantane-1-carboxylic acid a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry applications where fine-tuning of physicochemical properties is essential.
Comparison with Similar Compounds
Understanding the relationship between 4,4-Difluoroadamantane-1-carboxylic acid and structurally related compounds provides valuable insights into structure-activity relationships and potential applications. The following table presents a comparison of key features among similar compounds:
| Compound | Structure Features | Distinctive Properties |
|---|---|---|
| 4,4-Difluoroadamantane-1-carboxylic acid | Two fluorine atoms at 4,4-positions with carboxylic acid at position 1 | Enhanced lipophilicity, metabolic stability, and unique reactivity profile |
| Adamantane-1-carboxylic acid | Carboxylic acid at position 1 without fluorine substitution | Basic adamantane functionality without the electronic effects of fluorine |
| 1-Fluoroadamantane-1-carboxylic acid | Single fluorine at position 1 | Different electronic distribution and reactivity compared to 4,4-difluoro derivative |
| 4-Aminoadamantane-1-carboxylic acid | Amino group at position 4 | Different hydrogen bonding capabilities and potential for further functionalization |
| 3,4-Dichloroadamantane derivatives | Chlorine atoms instead of fluorine | Altered lipophilicity and metabolic profiles due to different halogen properties |
The specific positioning of functional groups on the adamantane scaffold significantly influences the physicochemical properties and biological activities of these compounds. The 4,4-difluoro substitution pattern in 4,4-Difluoroadamantane-1-carboxylic acid creates a unique electronic environment that distinguishes it from other adamantane derivatives.
Applications in Materials Science
Beyond medicinal applications, adamantane derivatives including 4,4-Difluoroadamantane-1-carboxylic acid have found various applications in materials science due to their structural rigidity and thermal stability.
Polymer Chemistry
The incorporation of adamantane-based compounds into polymer structures can significantly enhance various properties:
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Improved thermal stability of the resulting polymers
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Enhanced mechanical strength due to the rigid adamantane core
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Modified solubility and processing characteristics
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Increased resistance to chemical degradation, particularly for fluorinated derivatives
Coating Technologies
The unique combination of hydrophobicity, rigidity, and stability makes fluorinated adamantane derivatives valuable components in specialized coating formulations:
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Water-repellent coatings benefiting from the fluorine-induced hydrophobicity
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Heat-resistant protective layers utilizing the thermal stability of the adamantane core
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Chemically resistant finishes for harsh environmental conditions
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Specialized adhesive interfaces where controlled surface interactions are required
Advanced Materials Development
Research into novel materials incorporating adamantane derivatives continues to expand, with potential applications in:
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Nanocomposite materials with enhanced thermal and mechanical properties
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Molecular machines and switches utilizing the well-defined geometry of the adamantane scaffold
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Self-assembling systems where the adamantane structure provides predictable spatial arrangements
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Specialized electronic materials where fluorine substitution modifies electronic properties
The rigid, cage-like structure of the adamantane core combined with the unique properties conferred by fluorine substitution positions 4,4-Difluoroadamantane-1-carboxylic acid as a valuable building block in the development of advanced materials with tailored properties.
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